

1-(4-Chlorophenyl)cyclopropanecarbonitrile CAS 64399-27-5

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Compound of Interest

	1-(4-
Compound Name:	Chlorophenyl)cyclopropanecarbon
	itrile
Cat. No.:	B1582353

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)cyclopropanecarbonitrile** (CAS 64399-27-5)

Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**, CAS 64399-27-5, a key chemical intermediate in modern organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via phase-transfer catalyzed cyclopropanation. Furthermore, this guide explores the compound's synthetic utility, potential applications in medicinal chemistry, and outlines critical safety, handling, and analytical methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Strategic Importance

Overview of the Molecule

1-(4-Chlorophenyl)cyclopropanecarbonitrile is a crystalline solid at room temperature, characterized by a cyclopropane ring geminally substituted with a 4-chlorophenyl group and a nitrile moiety. This unique arrangement of functional groups imparts significant synthetic potential. The strained three-membered ring and the electron-withdrawing nitrile group create a

molecule with distinct reactivity, making it a valuable precursor for more complex molecular architectures.

Significance in Medicinal Chemistry and Organic Synthesis

The inclusion of a cyclopropane ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and introduce conformational rigidity.^[1] Similarly, the nitrile group is a critical pharmacophore found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor or be transformed into other key functional groups.^{[2][3]} The combination of these features in **1-(4-Chlorophenyl)cyclopropanecarbonitrile** makes it an attractive starting material for generating libraries of novel compounds for biological screening and as an intermediate in the synthesis of high-value targets such as agrochemicals and pharmaceuticals.^{[4][5]}

Synthesis and Mechanistic Insights

Synthesis Strategy: Phase-Transfer Catalyzed Cyclopropanation

The synthesis of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** is efficiently achieved through the cyclopropanation of 4-chlorophenylacetonitrile with a 1,2-dihaloethane. The method of choice is Phase-Transfer Catalysis (PTC), a powerful technique for reacting substances in immiscible phases.^[6] PTC offers numerous advantages, including the use of inexpensive bases like sodium hydroxide, mild reaction conditions, enhanced reactivity, and simplified workup procedures, making it highly scalable and cost-effective.^{[6][7]}

The causality behind this choice lies in the ability of the phase-transfer catalyst, typically a quaternary ammonium salt, to transport the carbanion generated from 4-chlorophenylacetonitrile in the aqueous phase into the organic phase where the alkylating agent (1,2-dibromoethane) resides. This circumvents solubility issues and accelerates the reaction.

Recommended Synthetic Protocol

Materials:

- 4-Chlorophenylacetonitrile
- 1,2-Dibromoethane
- Sodium Hydroxide (50% w/v aqueous solution)
- Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
- Toluene or another suitable organic solvent
- Deionized Water
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware, including a round-bottom flask, condenser, and mechanical stirrer

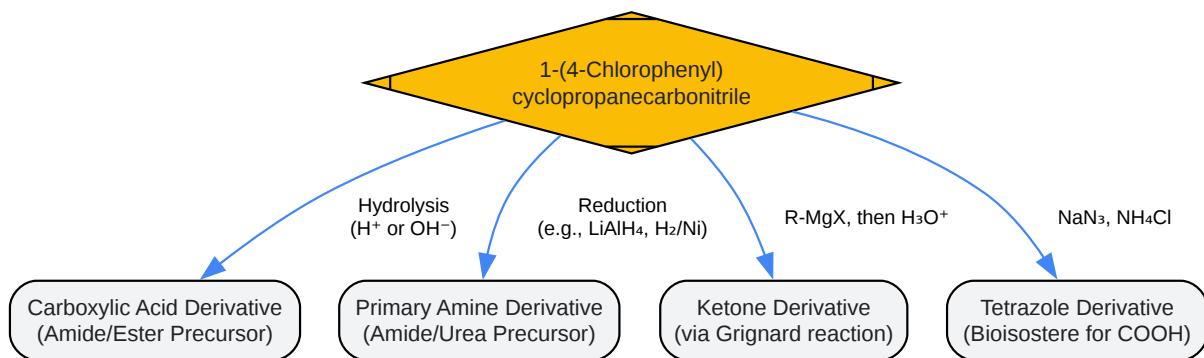
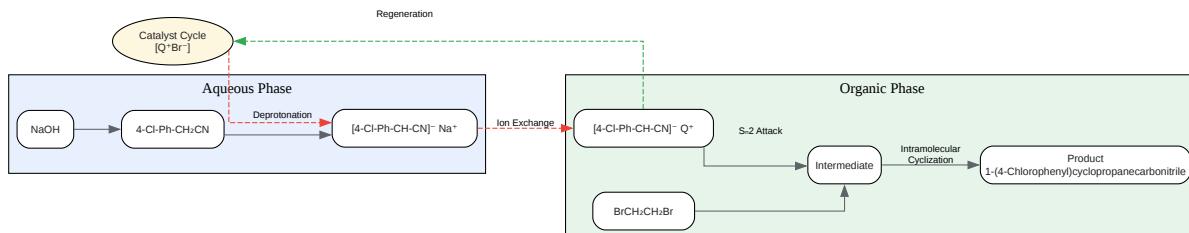
Step-by-Step Methodology:

- **Reaction Setup:** To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile (1.0 eq) and toluene (5 mL per gram of nitrile).
- **Catalyst Addition:** Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the mixture.
- **Base Addition:** Begin vigorous stirring and slowly add 50% aqueous sodium hydroxide solution (4.0 eq) via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C using a water bath if necessary.
- **Alkylation:** Following the base addition, add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.
- **Reaction Monitoring:** Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- **Workup and Isolation:** Cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the organic layer.

- Extraction: Extract the aqueous layer twice with toluene. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove residual base and catalyst.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford **1-(4-Chlorophenyl)cyclopropanecarbonitrile** as a solid.

Mechanistic Workflow

The PTC mechanism involves the deprotonation of the benzylic proton of 4-chlorophenylacetonitrile by hydroxide in the aqueous phase. The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q^+), which is lipophilic and transports the anion into the organic phase for the subsequent nucleophilic substitution and ring closure.



Caption: Synthetic utility of the core molecule.

Precursor for Biologically Active Molecules

The structural motif of a phenylcyclopropane is present in various biologically active compounds. For instance, derivatives of this core structure have been investigated for their potential as cannabinoid receptor inverse agonists and COX-2 inhibitors. [8][9] While not directly reporting on this exact molecule, the literature demonstrates the value of the 4-chlorophenyl group in combination with other scaffolds for achieving potent biological activity. The compound serves as an excellent starting point for structure-activity relationship (SAR) studies in drug discovery campaigns. [10][11]

Analytical Methodologies

Purity Assessment by HPLC

A robust and reliable method for assessing the purity of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** and monitoring reaction progress is reversed-phase high-performance liquid chromatography (RP-HPLC). [12][13] Exemplary HPLC Method:

- Column: C18, 150 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Isocratic or gradient elution with Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV-Vis or Diode Array Detector (DAD) at 230 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

This method should provide a sharp, symmetrical peak for the main compound, allowing for accurate purity determination.

Safety, Handling, and Disposal

Hazard Identification

This compound must be handled with care, as it presents several potential hazards. [14]* GHS Classification: Eye Irritation (Category 2A), Harmful to aquatic life with long-lasting effects. [14] Some suppliers also list potential for skin irritation and harmful if swallowed. [15]* Hazard Statements (H-Statements): H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects). [14]* Signal Word: Warning.

Safe Handling and Emergency Protocols

- Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of dust or fumes. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [16]* First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [14] *
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways. [14]

Conclusion

1-(4-Chlorophenyl)cyclopropanecarbonitrile is a high-value synthetic intermediate with significant potential in both academic and industrial research. Its efficient synthesis via phase-transfer catalysis, coupled with the versatile reactivity of its nitrile and chlorophenyl functionalities, makes it an ideal scaffold for the development of novel compounds. Adherence to rigorous safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this building block in their synthetic endeavors.

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